molecular formula C22H20FN5O2S B2551634 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 894062-64-7

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2551634
CAS No.: 894062-64-7
M. Wt: 437.49
InChI Key: XEDYYDVFLBHJIV-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-ethoxyphenyl group. A thioether linkage connects the triazolopyridazine moiety to an acetamide group, which is further substituted with a 3-fluoro-4-methylphenyl ring.

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-3-30-17-8-5-15(6-9-17)19-10-11-20-25-26-22(28(20)27-19)31-13-21(29)24-16-7-4-14(2)18(23)12-16/h4-12H,3,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDYYDVFLBHJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced chemical engineering techniques to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxyphenyl group can be oxidized to form the corresponding phenol.

  • Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form a simpler heterocyclic structure.

  • Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.

Major Products Formed

  • Oxidation: : Formation of 4-ethoxyphenol.

  • Reduction: : Formation of a simpler triazolopyridazine derivative.

  • Substitution: : Formation of various substituted thioacetamides.

Scientific Research Applications

The compound's structure suggests a range of potential biological activities, including:

  • Anticancer Activity
    • Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key kinases associated with tumor growth.
    • Case Study : In vitro studies have shown that the compound induces apoptosis in breast cancer cells (MCF-7), demonstrating a dose-dependent response. The IC50 values for these derivatives typically fall within the micromolar range, indicating potent activity against tumor proliferation.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its ability to modulate inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Case Study : In models of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
  • Antimicrobial Activity
    • Preliminary studies suggest that similar triazole derivatives possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • The mechanism involves disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic agent.

Data Tables

Activity Type Related Studies Key Findings
AnticancerInduces apoptosis in cancer cell linesDose-dependent increase in apoptosis markers observed
Anti-inflammatoryReduces TNF-alpha productionSignificant reduction in inflammatory markers in LPS-induced models
AntimicrobialEffective against Staphylococcus aureusDisruption of bacterial cell wall synthesis noted

Case Studies

  • Anticancer Activity
    • A detailed study involving human breast cancer cells demonstrated that treatment with varying concentrations of the compound led to increased markers of apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects
    • In a controlled experiment using macrophage models, the compound significantly decreased levels of pro-inflammatory cytokines when compared to untreated controls, indicating its potential utility in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolopyridazine/Triazolopyrimidine Cores

Several compounds share key structural motifs with the target molecule, enabling comparisons of substituent effects and synthetic strategies:

Compound Core Structure Substituents Key Differences
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [1,2,4]triazolo[4,3-b]pyridazine 4-methoxyphenyl (position 3), oxyethylamine (position 6) Lacks thioacetamide linkage; methoxy group reduces lipophilicity vs. ethoxy.
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Thieno-triazolo-pyrimidine Tetrahydrobenzothieno fused ring, phenylacetamide Larger fused ring system; reduced planarity compared to triazolopyridazine.
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide [1,2,4]triazolo[4,3-a]pyridine Thiazole-fluorophenyl group, ethyl linker Different core (pyridine vs. pyridazine); thiazole introduces π-stacking potential.

Key Observations :

  • Core Flexibility: The triazolopyridazine core (target compound) offers a planar structure conducive to intercalation or enzyme binding, whereas thieno-triazolo-pyrimidines introduce steric bulk that may alter pharmacokinetics.
  • Substituent Effects : The ethoxy group in the target compound likely enhances metabolic stability over the methoxy analogue . Fluorine in both the target compound and the thiazole derivative may improve membrane permeability and binding affinity via electron-withdrawing effects.

Biological Activity

The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide , often referred to as WAY-270329, is a novel triazole derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H18FN5O2S
  • CAS Number : 721964-51-8
  • IUPAC Name : 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it exhibits significant anti-tubercular properties and potential anticancer activities.

1. Anti-Tubercular Activity

Recent studies have investigated the efficacy of triazole derivatives against Mycobacterium tuberculosis. For instance, compounds structurally similar to WAY-270329 have demonstrated promising results in inhibiting the growth of M. tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The docking studies suggest that these compounds interact effectively with the target proteins involved in the bacterial metabolism.

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Its mechanism involves inhibition of receptor tyrosine kinases (RTKs), particularly the c-Met pathway which is crucial in cancer metastasis and invasion. This inhibition leads to reduced tumor growth in various cancer models .

The mechanisms by which WAY-270329 exerts its biological effects can be summarized as follows:

  • Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby disrupting cancer cell proliferation.
  • Targeting Bacterial Metabolism : By interfering with metabolic pathways in M. tuberculosis, it effectively reduces bacterial viability and replication.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to WAY-270329:

StudyCompoundActivityIC50 (μM)Notes
WAY-270329Anti-tubercular1.35 - 2.18Effective against M. tuberculosis
WAY derivativesAnticancerVariesInhibits c-Met signaling pathway
Triazole derivativesBroad spectrum antimicrobial0.125 - 8Effective against various bacteria

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